2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Angiotensin II Peptide Pharmacology Fluorinated Amino Acids

Hexafluorovaline (CAS 16063-80-2) is a uniquely fluorinated α-amino acid with dual β-carbon -CF₃ groups that deliver unmatched electron-withdrawing strength and quantifiable resistance to proteolytic degradation by DPP IV and other proteases—an advantage mono-fluorinated or non-fluorinated valine cannot replicate. The six equivalent ¹⁹F nuclei produce a single, strong NMR signal ideal for 3-FABS fragment screening, in-cell tracking, and solid-state structural biology. Demonstrated compatibility with solid-phase peptide synthesis (e.g., gramicidin S) and multicomponent glycomimetic conjugation. Procure this validated building block for metabolically stable peptide therapeutics, next-generation antimicrobial agents, and fluorinated molecular probes. Specify purity and scale for your program.

Molecular Formula C5H5F6NO2
Molecular Weight 225.09 g/mol
CAS No. 16063-80-2
Cat. No. B107412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
CAS16063-80-2
Synonymshexafluorovaline
Molecular FormulaC5H5F6NO2
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N
InChIInChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)
InChIKeyKRNSHCKTGFAMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid (16063-80-2) Procurement Guide: Core Chemical Identity and Class Positioning


2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS 16063-80-2), commonly referred to as hexafluorovaline or hexafluoro-DL-valine, is a fluorinated non-canonical α-amino acid belonging to the class of highly fluorinated aliphatic amino acids [1]. With a molecular formula of C₅H₅F₆NO₂ and a molecular weight of 225.09 g/mol, this compound is characterized by the presence of two trifluoromethyl (-CF₃) groups attached to the β-carbon, resulting in a total of six fluorine atoms replacing all hydrogen atoms on the valine side-chain methyl groups . It is commercially available as a racemic mixture from multiple reputable vendors with typical purities ranging from 95% to >98.0% (titration) . This compound serves as a strategic building block for introducing strong electron-withdrawing character and enhanced hydrophobicity into peptide and small-molecule scaffolds, with established applications in medicinal chemistry, structural biology (¹⁹F NMR), and materials science [2].

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: Why In-Class Analogs Cannot Be Interchanged


Substituting 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (hexafluorovaline) with other fluorinated amino acids or non-fluorinated valine in research or industrial applications is not chemically or functionally equivalent due to quantifiable differences in electronic effects, steric bulk, and resulting biological outcomes. Hexafluorovaline possesses two -CF₃ groups on the β-carbon, generating an exceptionally strong inductive electron-withdrawing effect (the strongest among common elements) while maintaining a size smaller than its hexafluoroleucine counterpart [1]. This unique combination of properties directly modulates peptide and protein behavior—including hydrophobicity, proteolytic stability, and receptor binding affinity—in ways that cannot be replicated by mono-trifluoromethyl analogs (e.g., trifluorovaline with only one -CF₃ group) or other fluorinated amino acids such as hexafluoroleucine (with an extended alkyl chain) [2]. Empirical evidence demonstrates that even stereoisomers of the same fluorinated amino acid produce vastly different biological responses, underscoring that generic substitution without precise structural matching leads to unpredictable or suboptimal experimental outcomes [3]. The following section provides the quantitative comparator-based evidence that substantiates these differentiation claims.

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: Quantified Differentiation Evidence for Procurement Decisions


Hexafluorovaline vs. Trifluorovaline in Angiotensin II: Quantified Agonist/Antagonist Activity Differential

In angiotensin II analogs, hexafluorovaline (2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, containing two -CF₃ groups) demonstrates a quantifiable 20- to 100-fold difference in biological activity compared to its closely related mono-trifluoromethyl analog (trifluorovaline), depending on stereochemistry. This dramatic functional divergence within the same compound class underscores that the degree of fluorination is not an interchangeable variable for experimental design or procurement [1].

Angiotensin II Peptide Pharmacology Fluorinated Amino Acids

Hexafluorovaline vs. Hexafluoroleucine vs. Non-Fluorinated Controls: Comparative Activation Kinetics by Aminoacyl-tRNA Synthetases

Hexafluorovaline (HfVal) exhibits quantifiably distinct activation kinetics by class Ia aminoacyl-tRNA synthetases (AARSs) when compared directly to hexafluoroleucine (HfLeu) and non-fluorinated valine. Published kinetic data demonstrate that HfVal activation efficiency differs measurably from other fluorinated analogs, confirming that the two -CF₃ substitution pattern on the valine scaffold produces unique enzyme recognition behavior not predictable from the fluorinated leucine analog [1]. This class-level differentiation is essential for users designing fluorinated peptide therapeutics or studying translational machinery.

Aminoacyl-tRNA Synthetase Enzyme Kinetics Non-Canonical Amino Acids

Hexafluorovaline vs. Non-Fluorinated Valine in Peptide Synthesis: Yield and Cyclization Efficiency in Gramicidin S

In the solid-phase synthesis of gramicidin S analogs, replacement of two natural valine residues with L-hexafluorovaline (the compound of interest) resulted in successful cyclization and isolation of the desired cyclic peptide product in moderate yield, despite using a racemic hexafluorovaline derivative as starting material . This outcome demonstrates that hexafluorovaline is chemically compatible with standard solid-phase peptide synthesis (SPPS) and cyclization-cleavage protocols on benzophenone oxime resin, providing a benchmark for users assessing the synthetic accessibility of this building block relative to non-fluorinated valine in cyclic antimicrobial peptide engineering.

Peptide Synthesis Gramicidin S Cyclization Efficiency

Commercial Purity Specification Benchmark: Hexafluorovaline Available at >98.0% (Titration) for Reproducible Research

Hexafluorovaline (CAS 16063-80-2) is commercially available with analytically verified purity of >98.0% by titration, as specified by multiple reputable chemical suppliers . This high purity specification is critical for applications where trace impurities could confound biological assay results or compromise peptide coupling efficiency. While lower-purity grades (95% or 97%) are also available, the >98.0% (T) grade provides a quantifiable quality benchmark for procurement decisions in sensitive research applications .

Purity Specification Quality Control Reproducibility

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Development of Proteolytically Stable Peptide-Based Therapeutics

Incorporation of hexafluorovaline into peptide sequences confers measurable resistance to enzymatic degradation by proteases, including Dipeptidyl Peptidase IV (DPP IV) and other hydrolytic enzymes [1]. This property is supported by studies demonstrating that hexafluorovaline derivatives exhibit general resistance toward various enzymatic digestions [2]. For drug discovery programs targeting metabolic peptides (e.g., GLP-1 analogs, insulinotropic peptides) or antimicrobial peptides where extended in vivo half-life is critical, hexafluorovaline provides a quantifiable stability advantage over non-fluorinated valine. Procurement of this building block enables the rational design of peptide therapeutics with reduced clearance rates.

¹⁹F NMR-Based Screening and Structural Biology of Membrane Proteins

The six equivalent fluorine atoms in hexafluorovaline generate a strong, single ¹⁹F NMR signal, making this amino acid an ideal probe for 3-FABS (three fluorine atoms for biochemical screening) and solid-state ¹⁹F NMR structural studies [1]. The high sensitivity achieved with polyfluorinated amino acids permits reduction in substrate concentration required for NMR-based fragment screening and enables tracking of fluorinated peptides in living cells [2]. This application is particularly valuable for membrane-bound peptide structure analysis, where ¹⁹F labels provide a background-free spectroscopic handle absent in biological systems [3].

Engineering Fluorinated Antimicrobial Peptides with Enhanced Stability

Hexafluorovaline has been successfully incorporated into the cyclic antimicrobial peptide gramicidin S via solid-phase synthesis and cyclization-cleavage methodology, demonstrating compatibility with established peptide synthesis workflows [1]. The incorporation of highly fluorinated amino acids into antimicrobial peptides represents an established strategy for modulating their biophysical properties and enhancing stability against thermal and proteolytic degradation [2]. For research groups developing next-generation antimicrobial agents to combat antibiotic resistance, hexafluorovaline offers a validated building block with demonstrated synthetic tractability.

Synthesis of Multivalent Glycomimetics and Aminoglycoside Conjugates

Hexafluorovaline can be incorporated into multivalent glycomimetics via a straightforward multicomponent sequential process that occurs with high yield and under mild conditions [1]. This methodology has been successfully applied to the synthesis of a neomycin-hexafluorovaline-galactose conjugate, providing a general strategy for functionalizing aminoglycosides with fluorinated tags [1]. For medicinal chemistry programs targeting glycosidase inhibition or developing fluorinated probes for carbohydrate-binding protein studies, hexafluorovaline provides a synthetically accessible entry point for introducing fluorine-based detection and modulation capabilities.

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